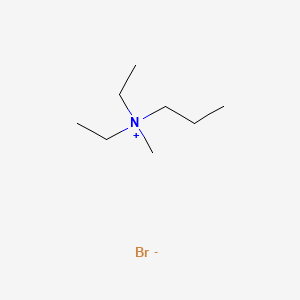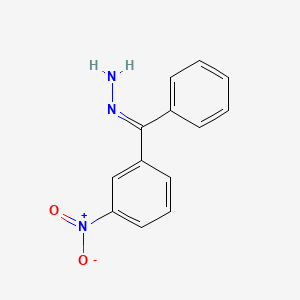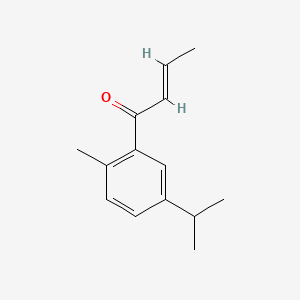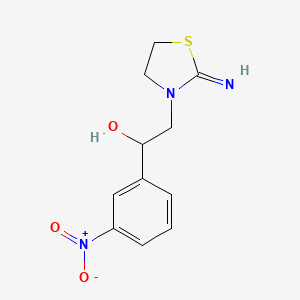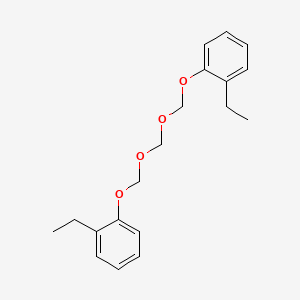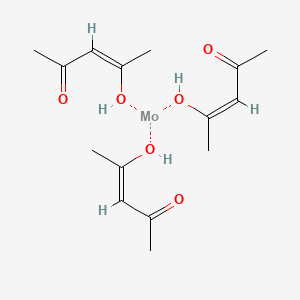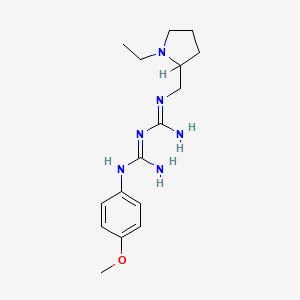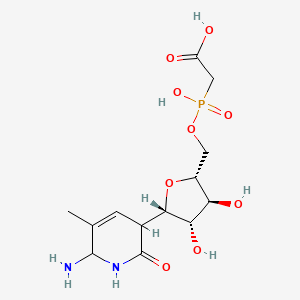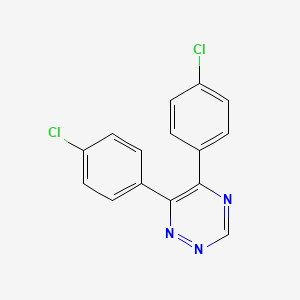
1,2,4-Triazine, 5,6-bis(4-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- can be synthesized through various methods. One common approach involves the condensation of aromatic 1,2-diketones with thiosemicarbazide in a mixed green solvent under microwave-promoted conditions. This method is efficient and environmentally friendly . Another approach involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with aromatic aldehydes in the presence of a catalytic amount of piperidine .
Industrial Production Methods
Industrial production of 1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Cyclocondensation: This reaction forms cyclic compounds by the condensation of two or more molecules.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, trifluoroacetic acid, hydrazine hydrate, and aromatic aldehydes. The reactions are typically carried out under reflux conditions or using microwave irradiation to enhance reaction rates .
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can exhibit diverse biological activities such as anticancer, antimicrobial, and anticonvulsant properties .
Aplicaciones Científicas De Investigación
1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of potential anticancer agents, such as triazine-based pyrazolines, which have shown significant cytotoxic activities against various cancer cell lines.
Antimicrobial Agents: Triazine derivatives have been evaluated for their antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.
Anticonvulsant Activity: Some triazine derivatives have shown promising anticonvulsant activity in animal models, making them potential candidates for the development of new antiepileptic drugs.
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For example, triazine-based compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells . Additionally, triazine derivatives can interact with neuronal sodium channels, leading to their anticonvulsant effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: Another member of the triazine family, known for its antifungal and anticancer properties.
1,3,5-Triazine: A related compound with applications in agriculture as a herbicide and in materials science.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar structure that has shown potential as a CDK inhibitor for cancer treatment.
Uniqueness
1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile scaffold for drug development and other applications .
Propiedades
Número CAS |
102429-89-0 |
|---|---|
Fórmula molecular |
C15H9Cl2N3 |
Peso molecular |
302.2 g/mol |
Nombre IUPAC |
5,6-bis(4-chlorophenyl)-1,2,4-triazine |
InChI |
InChI=1S/C15H9Cl2N3/c16-12-5-1-10(2-6-12)14-15(20-19-9-18-14)11-3-7-13(17)8-4-11/h1-9H |
Clave InChI |
GWFIKLZTSARYLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(N=NC=N2)C3=CC=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


